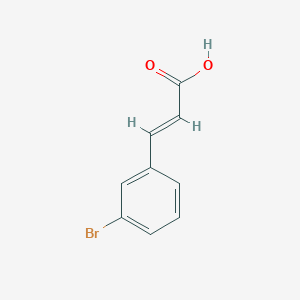

3-Bromocinnamic acid

Description

The exact mass of the compound 3-Bromocinnamic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102779. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMUSDCFQUBPAL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067729, DTXSID301034663 | |

| Record name | m-Bromocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14473-91-7, 32862-97-8 | |

| Record name | (2E)-3-(3-Bromophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14473-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-bromophenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-BROMOCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Bromocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Bromocinnamic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromocinnamic acid, a key organic intermediate and a significant metabolite in pharmaceutical research. This document outlines its chemical and physical properties, details common synthetic protocols, and explores its applications, particularly within the context of drug development.

Core Chemical Identity and Properties

3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an unsaturated aromatic carboxylic acid. The trans isomer is the most common and stable form. Its core properties are summarized below.

Table 1: Physicochemical Properties of 3-Bromocinnamic Acid

| Property | Value | Citations |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | |

| CAS Number | 32862-97-8 (predominantly trans) | |

| 14473-91-7 | [1] | |

| IUPAC Name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 177-179 °C | |

| Solubility | Soluble in methanol |

Table 2: Spectroscopic Data of 3-Bromocinnamic Acid

| Spectrum Type | Key Features |

| ¹H NMR | Data available, typically run in DMSO-d₆.[2] |

| ¹³C NMR | Data available from various sources.[1] |

| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), and a C=C stretch (~1625 cm⁻¹).[3] |

Synthesis of 3-Bromocinnamic Acid

Two prevalent methods for the synthesis of 3-Bromocinnamic acid and its derivatives are the Heck reaction and the Perkin reaction. These methods offer robust pathways starting from readily available precursors.

The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. For 3-Bromocinnamic acid, this typically involves the coupling of an aryl halide (like 3-bromoiodobenzene) with acrylic acid.

The Perkin Reaction

The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.

Experimental Protocols

Protocol for Heck Reaction Synthesis

This microscale protocol is adapted from established laboratory procedures.

-

Reaction Setup : To a vial containing 3-bromoiodobenzene (0.500 g) dissolved in acetonitrile (710 µL), add triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (0.0079 g).

-

Heating : Add a magnetic stir bar, seal the vial, and heat the mixture on a hot plate at 80-90 °C with stirring for one hour.

-

Workup : After one hour, cool the reaction mixture to room temperature.

-

Precipitation : Transfer the cooled mixture into a beaker containing 30 mL of 3 M HCl. Swirl the mixture to encourage the formation of a solid precipitate.

-

Isolation : Collect the solid product by suction filtration using a Büchner funnel.

-

Purification : The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol for Perkin Reaction Synthesis

This is a general protocol adaptable for the synthesis of 3-Bromocinnamic acid.

-

Reactant Mixture : In a round-bottom flask, combine 3-bromobenzaldehyde (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).

-

Heating : Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180 °C for 4-5 hours.

-

Hydrolysis : Allow the mixture to cool slightly and then pour it into a beaker containing 50 mL of water while still hot.

-

Purification : Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride. If the product crystallizes, add a small amount of ethanol to redissolve it.

-

Isolation : Cool the solution in an ice bath. The 3-Bromocinnamic acid will precipitate. Collect the crystals by vacuum filtration and wash with cold water.

-

Recrystallization : Purify the crude product by recrystallization from hot water or an ethanol/water mixture.

Applications in Research and Drug Development

Cinnamic acid and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Metabolite of Cinromide

A primary role of 3-Bromocinnamic acid in drug development is as the major active metabolite of the anticonvulsant drug Cinromide (3-bromo-N-ethylcinnamamide). The metabolic pathway involves the de-ethylation and subsequent hydrolysis of the amide group. Monitoring plasma concentrations of both the parent drug and 3-Bromocinnamic acid is crucial during clinical testing and pharmacokinetic studies.

Scaffold for Drug Design

As a substituted cinnamic acid, the molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom provides a site for further functionalization via cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening against various biological targets. The inherent biological activities of the cinnamic acid core make its derivatives promising candidates for development into new drugs for treating infectious, inflammatory, and neurodegenerative diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromocinnamic acid, with a specific focus on its melting point and solubility. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physicochemical Properties

3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an organic compound that serves as a significant intermediate in organic synthesis.[1] It is notably the primary active metabolite of the anticonvulsant drug cinromide.[1] Understanding its physical properties is crucial for its application in medicinal chemistry and drug development.

The key quantitative properties of 3-Bromocinnamic acid are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₂ | [1][2] |

| Molecular Weight | 227.05 g/mol | [1][2] |

| CAS Number | 32862-97-8 | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 177-179 °C (lit.) | [1][3][4] |

| Boiling Point | 344.1±25.0 °C (Predicted) | [1] |

| pKa | 4.27±0.10 (Predicted) | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known solubility characteristics of 3-Bromocinnamic acid are detailed below.

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [1] |

| Water | Insoluble | [5] |

| Organic Solvents (General) | Expected to be soluble in solvents like ethanol and acetone, based on the behavior of similar brominated cinnamic acids.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting point and solubility of 3-Bromocinnamic acid.

The melting point of a crystalline solid is a key indicator of its purity.[7] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress the melting point and broaden the melting range.[8] The capillary method described here is a standard and widely used technique.

Objective: To accurately determine the melting range of a solid sample of 3-Bromocinnamic acid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

3-Bromocinnamic acid sample (must be dry and finely powdered)[7]

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation:

-

Ensure the 3-Bromocinnamic acid sample is completely dry. If necessary, dry it in a desiccator.[7]

-

Place a small amount of the compound on a clean, dry surface.

-

If the sample consists of coarse crystals, use a mortar and pestle to grind it into a fine powder. This ensures efficient heat transfer.[7]

-

-

Loading the Capillary Tube:

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a medium-to-rapid rate until the temperature is about 20°C below the expected melting point (approx. 155°C for 3-Bromocinnamic acid).[9]

-

Reduce the heating rate significantly to about 1-2°C per minute as you approach the expected melting point. A slow heating rate is critical for an accurate measurement.

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

-

Continue heating slowly and record the temperature at which the entire sample has completely turned into a clear liquid. This is the end of the melting range.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing any subsequent measurements.

-

Always use a fresh sample in a new capillary tube for repeated determinations; do not reuse a previously melted sample.[9]

-

This protocol provides a systematic approach to determine the solubility class of an organic compound. The principle "like dissolves like" is a fundamental guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[11] Furthermore, the solubility of acidic or basic compounds in aqueous solutions can be significantly altered by pH, which forms the basis of this classification method.[12]

Objective: To classify 3-Bromocinnamic acid based on its solubility in a series of aqueous and organic solvents.

Materials:

-

Test tubes and rack

-

Spatula or graduated pipettes

-

3-Bromocinnamic acid sample

-

Solvents: Deionized water, Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

-

pH paper

Procedure:

-

General Solubility Test:

-

Place approximately 25 mg of the solid compound (or 0.05 mL if liquid) into a small test tube.

-

Add 0.75 mL of the test solvent in small portions.

-

After each addition, shake the tube vigorously for 10-20 seconds.[13]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[11]

-

-

Systematic Classification Workflow:

-

Step 1: Water Solubility: Test the solubility of the compound in water. If it is water-soluble, check the solution's pH with litmus or pH paper. An acidic pH suggests a carboxylic acid, while a basic pH indicates an amine.[12] (3-Bromocinnamic acid is expected to be water-insoluble).

-

Step 2: 5% NaOH Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH solution. Solubility in this basic solution is a strong indication of an acidic functional group, such as a carboxylic acid or a phenol.[12][14]

-

Step 3: 5% NaHCO₃ Solubility: If the compound dissolves in 5% NaOH, test its solubility in 5% NaHCO₃. Sodium bicarbonate is a weaker base and will only dissolve stronger acids like carboxylic acids. Phenols are typically not acidic enough to dissolve in NaHCO₃.[12]

-

Step 4: 5% HCl Solubility: If the compound is insoluble in water and 5% NaOH, test its solubility in 5% HCl. Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.

-

Step 5: Diethyl Ether Solubility: For water-soluble compounds, testing solubility in diethyl ether can provide additional information about the polarity and size of the molecule.[14]

-

References

- 1. 3-Bromocinnamic acid | 32862-97-8 [chemicalbook.com]

- 2. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromocinnamic acid | CAS#:32862-97-8 | Chemsrc [chemsrc.com]

- 4. 3-bromocinnamic Acid - Molecular Weight: 227.05, Melting Point: 177-179â°c, Density: 1.5403 G/cmâ³ | Colorless Crystal, Industrial Grade, Cas No: 32862-97-8 at Best Price in Wuhan | Wuhan Landmark Industrial Co., Ltd [tradeindia.com]

- 5. trans-3-Bromocinnamic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. CAS 50663-21-3: 4-bromocinnamic acid | CymitQuimica [cymitquimica.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. athabascau.ca [athabascau.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

- 13. saltise.ca [saltise.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of 3-Bromocinnamic acid from 3-bromobenzaldehyde

This guide provides an in-depth overview of the chemical synthesis of 3-Bromocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus is on the conversion of 3-bromobenzaldehyde to the target molecule through established organic reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

3-Bromocinnamic acid is a derivative of cinnamic acid, an unsaturated carboxylic acid. The presence of a bromine atom on the phenyl ring at the meta-position provides a site for further chemical modification, making it a versatile building block in organic synthesis. This guide details two primary and effective methods for the synthesis of 3-Bromocinnamic acid from 3-bromobenzaldehyde: the Perkin reaction and the Knoevenagel condensation.

Synthetic Pathways

The synthesis of 3-Bromocinnamic acid from 3-bromobenzaldehyde can be efficiently achieved through condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid, to yield an α,β-unsaturated aromatic acid.[1][2] For the synthesis of 3-Bromocinnamic acid, 3-bromobenzaldehyde is reacted with acetic anhydride and a weak base, such as sodium acetate.[1][3]

Reaction Scheme:

3-Bromobenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> 3-Bromocinnamic acid

The reaction proceeds through the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde.[3] Subsequent elimination and hydrolysis steps lead to the formation of the final product.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] In the synthesis of 3-Bromocinnamic acid, 3-bromobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine or a mixture of pyridine and piperidine.[5][6] This reaction, specifically using malonic acid and a pyridine base, is often referred to as the Doebner modification of the Knoevenagel condensation.[4][7]

Reaction Scheme:

3-Bromobenzaldehyde + Malonic Acid --(Pyridine, Δ)--> 3-Bromocinnamic acid + CO₂ + H₂O

The reaction involves the formation of a carbanion from malonic acid, which attacks the aldehyde. The resulting intermediate undergoes dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid.[4][5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-Bromocinnamic acid via the Perkin and Knoevenagel reactions.

| Parameter | Perkin Reaction | Knoevenagel Condensation |

| Starting Materials | 3-Bromobenzaldehyde, Acetic Anhydride | 3-Bromobenzaldehyde, Malonic Acid |

| Catalyst/Base | Sodium Acetate | Pyridine, Piperidine |

| Solvent | Acetic Anhydride (in excess) | Pyridine |

| Reaction Temperature | ~180°C[3] | Water-bath temperature[5] |

| Reaction Time | Several hours | ~5 minutes for initial reaction[5] |

| Yield | Moderate to good | High (reported 93% for a similar reaction)[5] |

| Product Purity | Requires purification | High |

| Byproducts | Acetic Acid | Carbon Dioxide, Water |

Experimental Protocols

Perkin Reaction Protocol

-

Reactant Mixing: In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde, a slight excess of freshly fused sodium acetate, and a molar excess of acetic anhydride.

-

Heating: Heat the reaction mixture in an oil bath to approximately 180°C for 5-8 hours.[3]

-

Hydrolysis: After cooling, pour the mixture into a beaker of cold water and stir vigorously to hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Workup: Boil the aqueous mixture for a few minutes to complete the hydrolysis. If the product is a solid, it can be isolated by filtration. If it separates as an oil, an extraction with a suitable solvent (e.g., diethyl ether or ethyl acetate) is necessary.

-

Purification: The crude 3-Bromocinnamic acid can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Knoevenagel Condensation Protocol

-

Reactant Mixing: In a suitable reaction vessel, dissolve 3-bromobenzaldehyde and a molar equivalent of malonic acid in a minimal amount of pyridine. A few drops of piperidine can be added to accelerate the reaction.[5]

-

Heating: Heat the mixture on a water bath. The reaction is often initiated quickly, as evidenced by the evolution of carbon dioxide.[5]

-

Reaction Completion: Continue heating for a short period after the initial effervescence subsides to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude 3-Bromocinnamic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

The following diagrams illustrate the chemical pathways and a general workflow for the synthesis of 3-Bromocinnamic acid.

Caption: Perkin reaction pathway for 3-Bromocinnamic acid synthesis.

Caption: Knoevenagel condensation pathway for 3-Bromocinnamic acid.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of 3-Bromocinnamic acid from 3-bromobenzaldehyde is readily achievable through well-established methods such as the Perkin reaction and the Knoevenagel condensation. The choice of method may depend on factors such as desired yield, available reagents, and reaction conditions. The Knoevenagel condensation, in particular, offers a high-yield and efficient route to the target compound. This guide provides the necessary theoretical and practical information for the successful synthesis and purification of 3-Bromocinnamic acid for research and development purposes.

References

Spectroscopic Analysis of 3-Bromocinnamic Acid: A Technical Guide

Introduction

3-Bromocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its chemical structure and purity is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic data of 3-bromocinnamic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Chemical Structure and Properties

-

IUPAC Name: (2E)-3-(3-bromophenyl)prop-2-enoic acid

-

Synonyms: m-Bromocinnamic acid, trans-3-Bromocinnamic acid

-

CAS Number: 32862-97-8

-

Molecular Formula: C₉H₇BrO₂

-

Molecular Weight: 227.06 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for 3-bromocinnamic acid, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.6 (broad s) | singlet | - | 1H | -COOH |

| 7.95 | singlet | - | 1H | Ar-H |

| 7.75 | doublet | 8.0 | 1H | Ar-H |

| 7.65 | doublet | 16.0 | 1H | =CH- |

| 7.45 | triplet | 8.0 | 1H | Ar-H |

| 6.70 | doublet | 16.0 | 1H | =CH- |

¹³C NMR (Carbon NMR) Data [1]

Solvent: DMSO-d₆[1]

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O |

| 142.5 | Ar-C |

| 136.8 | Ar-C |

| 133.5 | Ar-CH |

| 131.2 | Ar-CH |

| 129.8 | Ar-CH |

| 128.5 | Ar-CH |

| 122.3 | Ar-C-Br |

| 121.0 | =CH- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-bromocinnamic acid is consistent with its structure as a carboxylic acid with aromatic and alkene functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (carboxylic acid) |

| 1685 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1625 | Medium | C=C stretch (alkene) |

| 1590, 1560, 1470 | Medium-Weak | C=C stretch (aromatic ring) |

| 980 | Strong | =C-H bend (trans alkene) |

| 780, 680 | Strong | C-H bend (meta-substituted aromatic) |

| 550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented here corresponds to electron ionization (EI) mass spectrometry.[2]

| m/z | Relative Intensity (%) | Assignment |

| 228 | ~98 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 226 | 100 | [M]⁺ (presence of ⁷⁹Br isotope), Molecular Ion |

| 182 | ~50 | [M-COOH]⁺ |

| 180 | ~50 | [M-COOH]⁺ (with ⁷⁹Br) |

| 102 | ~60 | [C₈H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-bromocinnamic acid.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-bromocinnamic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 14 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 3-bromocinnamic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

For a volatile solid like 3-bromocinnamic acid, a direct insertion probe can be used.

-

Place a small amount of the sample in a capillary tube and insert it into the probe.

-

The probe is then inserted into the ion source of the mass spectrometer, where the sample is heated to induce vaporization.

-

-

Instrument Parameters:

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-300.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and the peak corresponding to the bromine isotope ([M+2]⁺). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the observed fragments with the structure of 3-bromocinnamic acid.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like 3-bromocinnamic acid.

Caption: Workflow for Spectroscopic Analysis of 3-Bromocinnamic Acid.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 3-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential for chemical modification. Among these, halogenated cinnamic acids, such as 3-Bromocinnamic acid, serve as important intermediates in the synthesis of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the isomers of 3-Bromocinnamic acid, with a particular focus on their stereochemistry, physicochemical properties, spectroscopic characterization, and synthetic methodologies.

Isomerism in 3-Bromocinnamic Acid

3-Bromocinnamic acid, with the chemical formula C₉H₇BrO₂, primarily exhibits geometric isomerism due to the presence of a carbon-carbon double bond in the propenoic acid side chain. This results in two diastereomers: the (E)-isomer (trans) and the (Z)-isomer (cis).

Geometric Isomers: (E)- and (Z)-3-Bromocinnamic Acid

The stereochemistry of the double bond significantly influences the physical and chemical properties of the molecule. The (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally more stable and more commonly available. The (Z)-isomer, with these groups on the same side, is sterically hindered and often requires specific synthetic routes to be obtained in pure form.

Physicochemical Properties

The physical properties of the (E) and (Z) isomers of 3-Bromocinnamic acid are expected to differ due to the variations in their molecular geometry, which affects crystal packing and intermolecular interactions.

| Property | (E)-3-Bromocinnamic Acid | (Z)-3-Bromocinnamic Acid |

| Molecular Formula | C₉H₇BrO₂ | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol [1][2][3] | 227.05 g/mol |

| Appearance | White to light yellow crystalline powder[3] | Data not readily available |

| Melting Point | 177-179 °C[2][3][4] | Data not readily available |

| Boiling Point | 344.1 ± 25.0 °C (Predicted)[3][4] | Data not readily available |

| Solubility | Soluble in methanol.[2] Insoluble in water.[3][4][5] | Data not readily available |

| CAS Number | 32862-97-8[1][2][3] | 14473-91-7[1] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the (E) and (Z) isomers of 3-Bromocinnamic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | (E)-3-Bromocinnamic Acid (Expected Wavenumber, cm⁻¹) | (Z)-3-Bromocinnamic Acid (Expected Wavenumber, cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad)[6] | 3300-2500 (broad) |

| C-H stretch (Aromatic) | ~3100-3000[6] | ~3100-3000 |

| C=O stretch (Carboxylic acid) | ~1700-1680[6] | ~1700-1680 |

| C=C stretch (Alkene) | ~1640-1620[6] | ~1640-1620 |

| C-Br stretch | ~680-515 | ~680-515 |

Note: The NIST WebBook provides an IR spectrum for m-Bromocinnamic acid (trans-3-Bromocinnamic acid).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of the isomers.

¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is a key diagnostic feature.

-

(E)-isomer: The trans-vinylic protons typically exhibit a larger coupling constant, in the range of 12-18 Hz.

-

(Z)-isomer: The cis-vinylic protons show a smaller coupling constant, typically between 6-12 Hz.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the carbonyl group, will differ between the two isomers. Spectral data for (E)-3-Bromocinnamic acid is available from commercial suppliers.[1]

| Carbon Atom | (E)-3-Bromocinnamic Acid (Expected Chemical Shift, ppm) | (Z)-3-Bromocinnamic Acid (Expected Chemical Shift, ppm) |

| C=O | ~172 | ~171 |

| Cα | ~118 | ~117 |

| Cβ | ~143 | ~142 |

| Aromatic Carbons | ~122-137 | ~122-137 |

Experimental Protocols

The synthesis of 3-Bromocinnamic acid isomers can be achieved through various established organic reactions.

Synthesis of (E)-3-Bromocinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, which typically yields the more stable (E)-isomer.

Methodology:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Reaction: Heat the mixture in an oil bath at 180°C for 4-5 hours with constant stirring.

-

Hydrolysis: After cooling, add water to the reaction mixture and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.

-

Purification: Acidify the hot solution with concentrated hydrochloric acid until precipitation is complete.

-

Isolation: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain pure (E)-3-Bromocinnamic acid.

Stereoselective Synthesis of (Z)-3-Bromocinnamic Acid

A plausible route for the synthesis of the (Z)-isomer involves the bromination of (E)-3-Bromocinnamic acid followed by a stereoselective dehydrobromination.

Methodology:

-

Bromination: Dissolve (E)-3-Bromocinnamic acid in a suitable solvent (e.g., glacial acetic acid) and add a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature. Stir until the bromine color disappears.

-

Isolation of Dibromo Intermediate: Precipitate the 2,3-dibromo-3-(3-bromophenyl)propanoic acid by adding water. Collect the solid by filtration and wash with cold water.

-

Dehydrobromination: Treat the dibromo intermediate with a suitable base (e.g., potassium carbonate or triethylamine) in a solvent like DMF. The reaction conditions (temperature and reaction time) need to be carefully controlled to favor the formation of the (Z)-isomer.[8]

-

Workup and Purification: After the reaction is complete, acidify the mixture and extract the product with an organic solvent. The (Z)-isomer can then be purified by column chromatography or recrystallization.

Potential Applications in Drug Development

Cinnamic acid and its derivatives have been investigated for a wide range of pharmacological activities. 3-Bromocinnamic acid is a known metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide) and may possess anticonvulsant properties itself.[3] The different stereoisomers of 3-Bromocinnamic acid could exhibit distinct biological activities and metabolic profiles, making their selective synthesis and characterization crucial for drug discovery and development.

Conclusion

This technical guide has provided a detailed overview of the isomers of 3-Bromocinnamic acid, with a focus on their stereochemistry, physicochemical properties, and synthetic methodologies. While comprehensive data is available for the (E)-isomer, further research is required to fully characterize the (Z)-isomer. The synthetic protocols outlined here provide a foundation for the preparation of both isomers, which are valuable building blocks for the development of novel therapeutic agents and other fine chemicals. The distinct properties of these stereoisomers underscore the importance of stereochemistry in chemical and pharmaceutical research.

References

- 1. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3-Bromocinnamic acid | 32862-97-8 [chemicalbook.com]

- 4. 3-BROMOCINNAMIC ACID | 14473-91-7 [chemicalbook.com]

- 5. trans-3-Bromocinnamic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3-Bromocinnamic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

The Obscure Presence of Brominated Cinnamic Acids in Nature: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of brominated cinnamic acids, a class of compounds at the intersection of phenylpropanoid biosynthesis and halogen metabolism in marine environments. While free brominated cinnamic acids are not widely documented, evidence points towards their existence as derivatives, primarily within the complex secondary metabolite profiles of certain marine algae. This document provides a comprehensive overview of the current state of knowledge, focusing on the most promising biological sources, methodologies for their study, and potential biological activities.

Natural Occurrence: An Emphasis on Marine Red Algae

The primary source of naturally occurring brominated aromatic compounds is marine algae, particularly red algae (Rhodophyta).[1][2][3] While the literature is abundant with reports of various bromophenols, the direct isolation of brominated cinnamic acid (phenylpropenoic acid) is rare. However, research into the chemical composition of the red alga Asparagopsis armata has identified the presence of cinnamic acid derivatives, specifically those of caffeic acid and p-coumaric acid.[1][4] The polar extracts of A. armata are known to be rich in brominated phenolics, with these cinnamic acid derivatives being predominant, strongly suggesting their bromination.[1]

Asparagopsis species are renowned for their production of a vast array of halogenated compounds, with bromoform being the most abundant.[5] The biosynthesis of these compounds is mediated by bromoperoxidase enzymes, which utilize bromide from seawater.[3] Cinnamic acids are key intermediates in the shikimic acid pathway, which is responsible for the biosynthesis of most phenolic compounds in algae. It is therefore plausible that brominated cinnamic acid derivatives are formed as part of this metabolic pathway.

Table 1: Summary of Key Brominated Compounds Identified in Asparagopsis Species

| Compound Class | Specific Compound Example(s) | Source Organism(s) | Typical Concentration Range | Citation(s) |

| Halomethanes | Bromoform (CHBr₃) | Asparagopsis taxiformis, Asparagopsis armata | 1.39 - 2.04 mg/g dry weight | [5] |

| Dibromochloromethane | Asparagopsis armata | Present, often lower than bromoform | [5] | |

| Brominated Acetic Acids | Dibromoacetic acid | Asparagopsis armata | Major component of extracts | [6] |

| Bromochloroacetic acid | Asparagopsis armata | Identified in extracts | [5] | |

| Brominated Cinnamic Acid Derivatives | Brominated p-coumaric acid derivatives | Asparagopsis armata | Identified, quantification not reported | [1][4] |

| Brominated caffeic acid derivatives | Asparagopsis armata | Identified, quantification not reported | [1][4] | |

| Other Brominated Phenols | Various simple and complex bromophenols | Numerous red algae (e.g., Rhodomela, Laurencia) | Highly variable | [2][3] |

Experimental Protocols

The study of brominated cinnamic acids from marine algae requires robust methods for their extraction, isolation, and structural elucidation. The following protocols are representative of the methodologies employed in the analysis of brominated phenolic compounds from sources like Asparagopsis.

Extraction of Brominated Phenolic Compounds

This protocol describes a general method for the extraction of polar secondary metabolites, including brominated cinnamic acid derivatives, from algal biomass.

Materials:

-

Freeze-dried algal biomass (Asparagopsis armata)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus with 0.22 µm PTFE filters

Procedure:

-

Grind the freeze-dried algal biomass to a fine powder.

-

Suspend the powdered biomass in a 1:1 mixture of methanol and dichloromethane at a ratio of 10 mL of solvent per gram of biomass.

-

Stir the suspension at room temperature for 24 hours in the dark to prevent photodegradation of light-sensitive compounds.

-

Separate the extract from the solid residue by centrifugation at 4000 x g for 10 minutes, followed by filtration of the supernatant.

-

Repeat the extraction of the solid residue twice more with the same solvent mixture.

-

Combine the filtered extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting crude extract can be stored at -20°C for further analysis.

Analysis by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a powerful technique for the separation and identification of compounds in complex extracts.

Instrumentation:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

-

A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

Mass Spectrometry Parameters:

-

Ionization mode: Electrospray ionization (ESI), both positive and negative modes.

-

Mass range: 100-1500 m/z

-

Data acquisition: Full scan and data-dependent MS/MS fragmentation.

Data Analysis:

-

Identification of brominated compounds is facilitated by the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

The high-resolution mass data allows for the determination of the elemental composition of the parent ion.

-

MS/MS fragmentation patterns are used to elucidate the structure of the compounds, with characteristic losses for cinnamic acid derivatives (e.g., loss of CO₂).

Biological Activity and Signaling Pathways

While specific signaling pathways for brominated cinnamic acids are not yet elucidated, extracts from Asparagopsis armata containing these compounds have demonstrated various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition.[3][6]

The anti-inflammatory properties are particularly noteworthy. Ethanolic extracts of A. armata have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] This suggests an interaction with the inflammatory signaling cascade.

Below is a diagram representing a plausible anti-inflammatory signaling pathway that could be modulated by the phenolic compounds present in Asparagopsis extracts.

Caption: Plausible anti-inflammatory mechanism of Asparagopsis extracts.

The diagram illustrates that lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade through MyD88 that leads to the activation of the transcription factor NF-κB. NF-κB then promotes the transcription of the inducible nitric oxide synthase (iNOS) gene, leading to the production of nitric oxide (NO) and subsequent inflammation. The brominated phenolic compounds in Asparagopsis extracts may exert their anti-inflammatory effects by inhibiting key points in this pathway, such as the activation of NF-κB or the activity of the iNOS enzyme.

Future Directions

The study of naturally occurring brominated cinnamic acids is still in its infancy. Future research should focus on:

-

Isolation and definitive structure elucidation of the brominated p-coumaric and caffeic acid derivatives from Asparagopsis armata.

-

Quantitative analysis of these compounds in different populations and under various environmental conditions.

-

Elucidation of the specific biosynthetic pathways leading to their formation.

-

In-depth investigation of their biological activities and the specific molecular targets and signaling pathways they modulate.

This knowledge will be invaluable for drug development professionals seeking to leverage the unique chemical space of marine natural products for therapeutic applications.

References

- 1. Asparagopsis armata Exudate Cocktail: The Quest for the Mechanisms of Toxic Action of an Invasive Seaweed on Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Environmental Impact on Seaweed Phenolic Production and Activity: An Important Step for Compound Exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Therapeutical Potential of Asparagopsis armata Biomass: A Novel Approach for Acne Vulgaris Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Biological Role of 3-Bromocinnamic Acid as a Metabolite of Cinromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinromide, an anticonvulsant agent, undergoes extensive metabolism, leading to the formation of several metabolites, with 3-Bromocinnamic acid being a prominent product. This technical guide provides an in-depth exploration of the biological role of 3-Bromocinnamic acid. While its direct anticonvulsant activity remains to be definitively established, its significance lies in its formation as a major metabolite of cinromide. This document summarizes the current understanding of cinromide metabolism, the known biological activities of related cinnamic acid derivatives, and the hypothesized role of 3-Bromocinnamic acid. Detailed experimental protocols for further investigation and quantitative data from existing literature are presented to facilitate future research in this area.

Introduction

Cinromide (3-bromo-N-ethylcinnamamide) is a compound that has been investigated for its anticonvulsant properties. Upon administration, it is metabolized into several compounds, including the active metabolite 3-bromocinnamamide and 3-Bromocinnamic acid. Understanding the biological activities of these metabolites is crucial for a comprehensive understanding of the overall pharmacological profile of cinromide. While 3-bromocinnamamide has been identified as an active metabolite, the specific biological role of 3-Bromocinnamic acid is less clear. This guide aims to consolidate the available information and provide a framework for future research into the significance of this major metabolite.

Metabolism of Cinromide

Cinromide undergoes a complex metabolic pathway, primarily involving N-deethylation and amide hydrolysis. A study in rhesus monkeys revealed that a significant portion of a cinromide dose is converted to its metabolites.[1]

Table 1: Fractions of Cinromide Dose Metabolized in Rhesus Monkeys [1]

| Metabolic Conversion | Mean Fraction of Dose (± SD) |

| Cinromide to 3-Bromocinnamamide | 0.53 (± 0.24) |

| Cinromide to 3-Bromocinnamic acid (direct) | 0.48 (± 0.32) |

| 3-Bromocinnamamide to 3-Bromocinnamic acid | 0.53 (± 0.21) |

Note: These data indicate that 3-Bromocinnamic acid is formed both directly from cinromide and from its intermediate metabolite, 3-bromocinnamamide, highlighting its importance in the overall metabolic cascade.

Biological Activity of 3-Bromocinnamic Acid

Anticonvulsant Activity

Direct evidence for the anticonvulsant activity of 3-Bromocinnamic acid is currently lacking in the scientific literature. A study that screened various halogen-substituted cinnamic acid derivatives for anticonvulsant properties reported that, in their assays, the bromine-substituted compounds did not exhibit activity.[2] This suggests that 3-Bromocinnamic acid itself may not be a significant contributor to the anticonvulsant effects of cinromide. However, further studies employing a broader range of anticonvulsant models are warranted to definitively confirm or refute its activity.

Interaction with B0AT1 Transporter

The parent drug, cinromide, and structurally similar compounds have been identified as inhibitors of the neutral amino acid transporter B0AT1 (SLC6A19).[3][4] This transporter plays a crucial role in the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[5] Inhibition of B0AT1 is a potential therapeutic strategy for metabolic disorders. The IC50 value for cinromide's inhibition of B0AT1 has been reported to be approximately 0.5 μM.[3] The inhibitory activity of 3-Bromocinnamic acid on B0AT1 has not been specifically determined. Given its structural similarity to cinromide, it is plausible that it may also interact with this transporter, although likely with different potency.

Potential Interaction with Ion Channels and Receptors

Other cinnamic acid derivatives have been shown to exert their anticonvulsant effects through modulation of voltage-gated sodium channels or by interacting with the GABAergic system. While there is no direct evidence for 3-Bromocinnamic acid, these remain plausible, yet unproven, mechanisms of action that warrant investigation.

Experimental Protocols

Anticonvulsant Activity Screening (Hypothetical Protocol for 3-Bromocinnamic Acid)

This protocol is based on standard methods for anticonvulsant drug screening.

Objective: To determine the potential anticonvulsant activity and neurotoxicity of 3-Bromocinnamic acid.

Models:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for myoclonic seizures.

-

Rotarod Test: To assess neurotoxicity (motor impairment).

Procedure:

-

Animals: Male Swiss mice (20-25 g).

-

Drug Preparation: 3-Bromocinnamic acid is suspended in 0.5% methylcellulose.

-

Administration: Administer 3-Bromocinnamic acid intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group receives 0.5% methylcellulose.

-

MES Test: At a predetermined time after drug administration (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. Protection is defined as the absence of the hind limb tonic extensor component of the seizure.

-

scPTZ Test: At a predetermined time after drug administration, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animals for 30 minutes. Protection is defined as the failure to observe a 5-second episode of clonic spasms.

-

Rotarod Test: Place mice on a rotating rod (e.g., 6 rpm) at various time points after drug administration. The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in three successive trials is indicative of neurotoxicity.

-

Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity using probit analysis. The protective index (PI) is calculated as TD50/ED50.

Quantification of 3-Bromocinnamic Acid in Plasma by HPLC (Adapted Protocol)

This protocol is a general guideline and would require optimization and validation.

Objective: To quantify the concentration of 3-Bromocinnamic acid in plasma samples.

Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., another cinnamic acid derivative not present in the sample).

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of 3-Bromocinnamic acid.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of 3-Bromocinnamic acid of known concentrations.

-

Calculate the concentration in the plasma samples by comparing the peak area ratio of 3-Bromocinnamic acid to the internal standard against the calibration curve.

-

Quantitative Data Summary

Table 2: Pharmacokinetic and In Vitro Activity Data (Cinromide and Related Compounds)

| Compound | Parameter | Value | Species/System | Reference |

| Cinromide | IC50 (B0AT1 Inhibition) | ~ 0.5 µM | In vitro (cell-based assay) | [3] |

| Cinromide | Fraction metabolized to 3-Bromocinnamic acid | 0.48 (± 0.32) | Rhesus Monkey | [1] |

| 3-Bromocinnamamide | Fraction metabolized to 3-Bromocinnamic acid | 0.53 (± 0.21) | Rhesus Monkey | [1] |

| Bromine-substituted Cinnamic Acids | Anticonvulsant Activity (MES screen) | Inactive | Mouse | [2] |

Discussion and Future Directions

The available evidence indicates that 3-Bromocinnamic acid is a major metabolite of cinromide. However, its direct contribution to the anticonvulsant effects of the parent drug is questionable based on the limited screening data available. The primary biological role of 3-Bromocinnamic acid may be related to its potential interaction with the B0AT1 transporter, a target of cinromide. Future research should focus on:

-

Definitive Anticonvulsant Screening: Comprehensive evaluation of 3-Bromocinnamic acid in a battery of anticonvulsant models (e.g., MES, scPTZ, 6-Hz) to conclusively determine its activity profile.

-

B0AT1 Inhibition Assay: Determination of the IC50 value of 3-Bromocinnamic acid for the B0AT1 transporter to understand its potential contribution to the inhibition of this transporter following cinromide administration.

-

Pharmacokinetic Studies: Detailed pharmacokinetic studies of 3-Bromocinnamic acid itself to understand its absorption, distribution, metabolism, and excretion profile.

-

Mechanism of Action Studies: If any biological activity is confirmed, further studies to elucidate the mechanism of action, including its effects on voltage-gated sodium channels and GABAergic systems, would be necessary.

Conclusion

3-Bromocinnamic acid is a quantitatively significant metabolite of the anticonvulsant cinromide. While its direct anticonvulsant activity has not been demonstrated, its formation represents a major metabolic pathway for the parent drug. The potential for this metabolite to interact with the B0AT1 amino acid transporter, a known target of cinromide, warrants further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to further elucidate the precise biological role of 3-Bromocinnamic acid and its contribution to the overall pharmacology of cinromide.

References

- 1. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 3-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 3-Bromocinnamic acid. Due to a notable lack of specific experimental data in publicly accessible literature for this compound, this document focuses on detailing the established experimental protocols for determining these crucial parameters. The methodologies outlined below are standard for characterizing similar organic molecules and serve as a robust framework for any future empirical studies on 3-Bromocinnamic acid.

Physicochemical and Thermochemical Data

While experimental thermochemical data for 3-Bromocinnamic acid remains largely uncharacterized, its fundamental physicochemical properties have been documented. These are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₉H₇BrO₂ | |

| Molecular Weight | 227.05 g/mol | |

| Melting Point | 177-179 °C | |

| Physical Appearance | White to light yellow crystal powder | |

| Solubility | Insoluble in water |

Note: The following thermochemical properties are currently undetermined experimentally for 3-Bromocinnamic acid. The subsequent sections detail the methodologies for their determination.

| Thermochemical Property | Symbol (Unit) | Experimental Value |

| Standard Enthalpy of Formation | ΔHf° (kJ/mol) | Not available |

| Standard Enthalpy of Combustion | ΔHc° (kJ/mol) | Not available |

| Enthalpy of Sublimation | ΔHsub° (kJ/mol) | Not available |

| Vapor Pressure | P (Pa) | Not available |

Experimental Protocols for Thermochemical Characterization

The following sections provide detailed methodologies for the experimental determination of the key thermochemical properties of 3-Bromocinnamic acid.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a constant-volume bomb calorimeter. For an organobromine compound like 3-Bromocinnamic acid, specific considerations are necessary to ensure accurate measurements.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Methodology:

-

Sample Preparation: A pellet of precisely weighed 3-Bromocinnamic acid (approximately 1 gram) is placed in a crucible within the bomb calorimeter. A fuse wire is attached to the sample to facilitate ignition.

-

Bomb Preparation: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to dissolve the bromine-containing products.

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Analysis of Products: The contents of the bomb are analyzed to determine the extent of nitric acid formation (from residual nitrogen in the bomb) and to ensure complete combustion. For bromine-containing compounds, the final state of bromine (e.g., as HBr in the aqueous solution) must be well-defined.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of 3-Bromocinnamic acid is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of any side products like nitric acid. The standard enthalpy of combustion is then calculated from the corrected heat of combustion.

Determination of Enthalpy of Fusion and Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for measuring the enthalpy of fusion (melting) and the heat capacity of a substance.

Experimental Workflow for DSC Analysis

Caption: General workflow for Differential Scanning Calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3-Bromocinnamic acid (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard with a known melting point and enthalpy of fusion, such as indium.

-

Experimental Run: The sample and reference pans are placed in the DSC cell. The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) over a range that encompasses the melting point of 3-Bromocinnamic acid.

-

Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. The resulting thermogram shows a peak corresponding to the melting of the sample. The area under this peak is integrated to determine the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can also be determined from the shift in the baseline of the thermogram.

Determination of Vapor Pressure and Enthalpy of Sublimation using the Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the low vapor pressures of solids. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Logical Diagram of Knudsen Effusion Principle

Caption: Principle of vapor pressure and sublimation enthalpy determination.

Methodology:

-

Apparatus Setup: A Knudsen cell, which is a small container with a precisely machined small orifice, is loaded with a sample of 3-Bromocinnamic acid.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature. The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured over a period of time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the effusing vapor

-

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔHsub°) is determined from the slope of a plot of ln(P) versus 1/T, according to the integrated form of the Clausius-Clapeyron equation.

Conclusion

The thermochemical properties of 3-Bromocinnamic acid are essential for understanding its stability, reactivity, and potential applications in drug development and materials science. While direct experimental data is currently lacking, the well-established methodologies of bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method provide clear pathways for the determination of its enthalpy of combustion, enthalpy of fusion, heat capacity, vapor pressure, and enthalpy of sublimation. The protocols and frameworks provided in this guide are intended to facilitate future research and a more complete characterization of this compound.

Methodological & Application

Synthesis of Derivatives from 3-Bromocinnamic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from 3-bromocinnamic acid. This versatile building block serves as a key starting material for a range of organic transformations, yielding compounds with significant potential in medicinal chemistry and materials science. The protocols outlined herein cover Suzuki-Miyaura coupling, Heck reaction, amide formation, and esterification, providing a comprehensive guide for the synthesis of diverse molecular scaffolds.

General Synthetic Strategies

3-Bromocinnamic acid offers multiple reactive sites for derivatization: the carboxylic acid group, the alkene double bond, and the aryl bromide. This allows for a variety of synthetic transformations, including cross-coupling reactions to form new carbon-carbon bonds at the 3-position of the phenyl ring, and functionalization of the carboxylic acid to generate esters and amides.

I. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl Cinnamic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between the 3-bromocinnamic acid and various arylboronic acids. This reaction is instrumental in the synthesis of 3-aryl cinnamic acid derivatives, which are precursors to a wide range of biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling

The following data is based on reactions with substrates similar to 3-bromocinnamic acid, such as 3-bromobenzoic acid, and serves as a representative guide.

| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylcinnamic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 | 12-24 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)cinnamic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 | 12-24 | 88-98 |

| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)cinnamic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 | 12-24 | 80-90 |

| 4 | 3-Nitrophenylboronic acid | 3-(3-Nitrophenyl)cinnamic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 | 12-24 | 75-85 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Bromocinnamic acid (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (8 mL)

-

Water (2 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 3-bromocinnamic acid, the desired arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Add the toluene and water solvent system.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 3-aryl cinnamic acid.

II. Heck Reaction for the Synthesis of Substituted Cinnamic Acids

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This method can be employed to further functionalize the double bond of 3-bromocinnamic acid or to couple it with other alkenes, leading to a variety of substituted derivatives. A common application involves the reaction of an aryl halide with an acrylate to form a cinnamate derivative.[2]

Quantitative Data for Heck Reaction

The following data is based on representative Heck reactions and serves as a general guide.

| Entry | Alkene | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acrylate | Ethyl 3-(3-bromophenyl)acrylate | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile | 80-100 | 12-24 | 70-85 |

| 2 | Styrene | 1-(3-Bromophenyl)-2-phenylethene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100-120 | 16-30 | 65-80 |

| 3 | Acrylonitrile | 3-(3-Bromophenyl)acrylonitrile | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 100 | 24 | 75-90 |

Experimental Protocol: Heck Reaction

Materials:

-

3-Bromocinnamic acid (1.0 mmol)

-

Alkene (e.g., ethyl acrylate) (1.5 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Acetonitrile (10 mL)

-

Schlenk tube or sealed vial

-